10-benzoyl-11-(2,5-dimethoxyphenyl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
10-benzoyl-11-(2,5-dimethoxyphenyl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one is a complex organic compound belonging to the benzodiazepine family. Benzodiazepines are known for their wide range of applications, particularly in medicinal chemistry, due to their psychoactive properties. This specific compound is characterized by its unique structure, which includes a benzoyl group, a dimethoxyphenyl group, and a tetrahydrobenzo[b][1,4]benzodiazepine core.
Preparation Methods
The synthesis of 10-benzoyl-11-(2,5-dimethoxyphenyl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one involves multiple steps, typically starting with the preparation of the benzodiazepine core. Common synthetic routes include the use of Leuckart reaction, which involves the reduction of imines using formic acid . Industrial production methods may involve solid-phase synthesis to ensure high yields and purity .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Electrophilic substitution reactions can occur at the aromatic rings, particularly with halogens or nitro groups.
Common reagents used in these reactions include formic acid for reduction and halogens for substitution. Major products formed from these reactions include various substituted benzodiazepines and their derivatives.
Scientific Research Applications
10-benzoyl-11-(2,5-dimethoxyphenyl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex benzodiazepine derivatives.
Biology: Studied for its potential interactions with biological receptors.
Medicine: Investigated for its psychoactive properties and potential therapeutic uses.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with the central nervous system. It binds to the gamma-aminobutyric acid (GABA) receptors, enhancing the inhibitory effects of GABA and leading to sedative and anxiolytic effects. The molecular targets include GABA-A receptors, and the pathways involved are primarily related to neurotransmission.
Comparison with Similar Compounds
Compared to other benzodiazepines, 10-benzoyl-11-(2,5-dimethoxyphenyl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one is unique due to its specific substituents and structure. Similar compounds include:
Diazepam: Known for its anxiolytic properties.
Alprazolam: Commonly used for anxiety and panic disorders.
Clonazepam: Used for seizure disorders.
These compounds share a similar core structure but differ in their substituents, leading to variations in their pharmacological effects.
Properties
Molecular Formula |
C30H30N2O4 |
---|---|
Molecular Weight |
482.6 g/mol |
IUPAC Name |
5-benzoyl-6-(2,5-dimethoxyphenyl)-9,9-dimethyl-6,8,10,11-tetrahydrobenzo[b][1,4]benzodiazepin-7-one |
InChI |
InChI=1S/C30H30N2O4/c1-30(2)17-23-27(25(33)18-30)28(21-16-20(35-3)14-15-26(21)36-4)32(24-13-9-8-12-22(24)31-23)29(34)19-10-6-5-7-11-19/h5-16,28,31H,17-18H2,1-4H3 |
InChI Key |
XNPFSDWVCMAYDX-UHFFFAOYSA-N |
SMILES |
CC1(CC2=C(C(N(C3=CC=CC=C3N2)C(=O)C4=CC=CC=C4)C5=C(C=CC(=C5)OC)OC)C(=O)C1)C |
Canonical SMILES |
CC1(CC2=C(C(N(C3=CC=CC=C3N2)C(=O)C4=CC=CC=C4)C5=C(C=CC(=C5)OC)OC)C(=O)C1)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.